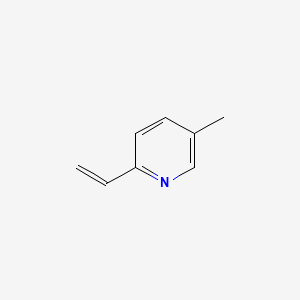

5-Methyl-2-vinylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-3-8-5-4-7(2)6-9-8/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFYCLRCIJDYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2-Methyl-5-vinylpyridine (CAS 140-76-1)

Subtitle: Critical Handling, Synthesis, and Safety Protocols for Pharmaceutical Applications

Executive Safety & Nomenclature Alert

CRITICAL DISCREPANCY NOTICE: The request specified "5-methyl-2-vinylpyridine" alongside CAS 140-76-1 . In chemical registries (PubChem, ECHA, CAS), CAS 140-76-1 uniquely identifies 2-Methyl-5-vinylpyridine (also known as 5-Vinyl-2-picoline).

-

2-Methyl-5-vinylpyridine (CAS 140-76-1): The vinyl group is at position 5; the methyl group is at position 2.

-

This compound (Isomer): A distinct structural isomer (often CAS 3883-39-4).[1]

Action: This guide is authored based on the CAS Number 140-76-1 (2-Methyl-5-vinylpyridine) , as the CAS registry is the definitive standard for safety data. Researchers must verify the structure via NMR prior to synthesis if the exact isomer position is critical for their pharmacophore.

Chemical Identity & Physicochemical Profile

2-Methyl-5-vinylpyridine (MVP) is a reactive functional monomer used primarily to introduce basicity and polarity into polymer backbones. In drug development, it serves as a precursor for functionalized pyridine scaffolds and as a ligand in metal-catalyzed cross-coupling reactions.

| Property | Specification | Technical Insight |

| IUPAC Name | 2-Methyl-5-vinylpyridine | N/A |

| CAS Number | 140-76-1 | Primary Identifier |

| Molecular Formula | C₈H₉N | MW: 119.17 g/mol |

| Appearance | Clear to amber liquid | Darkening indicates oxidation or polymerization.[2][3][4] |

| Boiling Point | 181°C (at 760 mmHg) | Warning: Distillation at atm pressure risks polymerization.[5] |

| Density | 0.954 g/mL (at 25°C) | Slightly less dense than water. |

| Flash Point | ~74–76°C (Closed Cup) | Class IIIA Combustible Liquid. |

| Solubility | Soluble in organic solvents | Limited solubility in water; pH dependent. |

| Stabilizer | 4-tert-Butylcatechol (TBC) | Typically 100–200 ppm. Requires removal before radical polymerization. |

Hazard Characterization (GHS)

MVP is a "double-threat" reagent: it carries the toxicity of the pyridine ring and the reactive instability of the vinyl group.

GHS Classification & Signal Word: DANGER

| Hazard Class | Category | H-Statement | Mechanism/Risk |

| Acute Toxicity | Cat 4 (Oral/Dermal/Inhal) | H302/H312/H332 | Systemic pyridine toxicity; affects CNS and liver. |

| Skin Corrosion | Cat 1C / 2 | H314 / H315 | Corrosive/Irritant. Can cause chemical burns on prolonged contact. |

| Sensitization | Cat 1 | H317 | May cause allergic skin reaction (sensitizer). |

| Flammable Liquid | Cat 4 | H227 | Combustible. Vapors can travel to ignition sources. |

| Reactivity | Self-Reactive | Note | Polymerization Hazard: Exothermic auto-polymerization if heated or inhibitor-depleted. |

Handling, Stabilization & Storage Strategy

Expertise Note: The primary cause of MVP degradation is not oxidation, but radical-initiated auto-polymerization . The commercial inhibitor, TBC (4-tert-butylcatechol), functions as a radical scavenger but requires dissolved oxygen to be effective.

The "Oxygen Paradox"

Unlike many reagents stored under inert argon/nitrogen, MVP inhibited with TBC should be stored with a headspace of air (oxygen) .

-

Mechanism:[4][6] TBC reacts with radical species to form phenoxy radicals, which are then quenched by oxygen. Without oxygen, TBC is consumed rapidly, leaving the monomer unprotected.

-

Storage Protocol: Store at 2–8°C. Do not sparge with nitrogen for long-term storage.

Self-Validating Storage Workflow

Before using MVP from storage, perform this rapid check:

-

Visual: Is it viscous? (Polymerization has started → Discard).

-

Color: Is it dark brown/black? (Heavy oxidation/TBC consumption → Distill or Discard).

-

Miscibility Test: Add 1 drop to methanol. Turbidity implies high polymer content (Poly-MVP is often less soluble in MeOH than the monomer depending on MW).

Experimental Protocol: Inhibitor Removal

For radical polymerization or sensitive catalytic steps, TBC must be removed.

Method A: Alumina Column (Recommended for Small Scale <100g) Why: Anhydrous and fast; avoids water introduction.

-

Pack: Use a glass column with basic activated alumina (Brockmann I). Ratio: 10g Alumina per 20g MVP.

-

Elute: Pass MVP through the column using gravity or slight N₂ pressure.

-

Validation: The eluate should be clear/colorless. TBC (catechol) binds strongly to the alumina (often forming a colored band at the top).

Method B: Caustic Wash (Recommended for Large Scale >100g) Why: Cost-effective but introduces water.

-

Wash: Wash MVP 3x with 5% NaOH (aq). The aqueous layer will turn pink/brown (phenolate salts of TBC).

-

Rinse: Wash 3x with deionized water until pH of wash is neutral.

-

Dry: Dry over MgSO₄ for 2 hours. Filter.

-

Validation: Refractive Index check (Standard:

).

Visualizing the Workflow

Caption: Decision logic for TBC inhibitor removal based on scale, ensuring monomer purity prior to synthesis.

Synthetic Utility & Pharmaceutical Applications

In drug development, CAS 140-76-1 is utilized for:

-

Vinyl-Pyridine Polymers (Excipients):

-

Co-polymers of MVP and styrene are used in pH-sensitive enteric coatings. The pyridine nitrogen becomes protonated at low pH (stomach), increasing solubility/swelling, and deprotonated at neutral pH (intestine).

-

-

Heck Reaction Substrate:

-

The vinyl group serves as an excellent acceptor in Palladium-catalyzed Heck couplings to attach the pyridine ring to aryl halides, generating complex pharmacophores.

-

-

Michael Acceptors:

-

MVP acts as a Michael acceptor for amines or thiols, a pathway often used to synthesize betahistine-like derivatives.

-

Self-Validating Synthesis Tip: When performing a Heck reaction with MVP, if the yield is low, check the electronic nature of the pyridine ring. The nitrogen atom can coordinate to the Pd-catalyst, poisoning it.

-

Solution: Use a bulky ligand (e.g., P(o-tol)₃) or perform the reaction in acidic media (using the pyridinium salt) to prevent catalyst sequestration.

Emergency Response Protocols

| Scenario | Immediate Action | Scientific Rationale |

| Skin Contact | Wash with soap/water for 15 min. Do NOT use ethanol. | Ethanol increases skin permeability, driving the pyridine deeper into the dermis. |

| Spill (Small) | Absorb with vermiculite. | Inert material prevents exothermic polymerization heat accumulation. |

| Fire | Use CO₂, Dry Chemical, or Alcohol-resistant foam. | Water jet may spread the hydrophobic liquid. |

| Runaway Reaction | "Shortstop" Addition: Add TBC or Hydroquinone immediately. Cool external vessel. | Radical scavengers terminate the propagation chain; cooling reduces kinetic rate ( |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12503355: this compound (Isomer/Name Verification). Retrieved from [Link](Note: Used for isomer verification; CAS 140-76-1 maps to 2-Methyl-5-vinylpyridine).

-

European Chemicals Agency (ECHA). Substance Information: 2-methyl-5-vinylpyridine. Retrieved from [Link]

Sources

- 1. This compound | C8H9N | CID 12503355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-Methyl-5-vinylpyridine | 140-76-1 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-vinylpyridine: Molecular Weight and Density

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 5-methyl-2-vinylpyridine, with a specific focus on its molecular weight and density. As a substituted pyridine derivative, understanding these core parameters is critical for its application in polymer synthesis, pharmaceutical development, and materials science. This document outlines the theoretical basis for its molecular weight, presents a detailed experimental protocol for the precise determination of its density, and discusses the practical implications of these properties in a research and development context. The methodologies described herein are designed to ensure scientific integrity through self-validating systems and adherence to established laboratory practices.

Introduction: The Significance of this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₈H₉N. Its structure, featuring both a pyridine ring and a vinyl group, makes it a valuable monomer for polymerization and a versatile building block in organic synthesis. The methyl and vinyl substituents on the pyridine ring influence its electronic properties, reactivity, and steric hindrance, making the precise characterization of its physical properties essential for predictable and reproducible outcomes in experimental and industrial settings.

In drug development, pyridine derivatives are common scaffolds. Accurate knowledge of molecular weight is non-negotiable for stoichiometric calculations in synthesis, while density is crucial for formulation, dosing, and manufacturing processes. This guide serves as a foundational resource for scientists working with this compound, providing both established data and the practical knowledge to verify these properties in a laboratory setting.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are derived from computational models and available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₈H₉N | PubChem[1] |

| Molecular Weight | 119.16 g/mol | PubChem[1], ChemicalBook[2], ECHEMI[3] |

| Density (Predicted) | 0.954 ± 0.06 g/cm³ | ChemicalBook[2] |

| CAS Number | 3883-39-4 | ChemicalBook[2] |

Note: It is important to distinguish this compound from its more common isomer, 2-methyl-5-vinylpyridine (CAS Number: 140-76-1). While they share the same molecular weight, their densities and other physical properties may differ due to the different substitution patterns on the pyridine ring.[4][5][6]

Theoretical Determination of Molecular Weight

The molecular weight of a compound is an intrinsic property derived from its molecular formula. It represents the sum of the atomic weights of its constituent atoms.

Causality Behind the Calculation: The molecular formula C₈H₉N indicates that one molecule of this compound contains:

-

8 Carbon (C) atoms

-

9 Hydrogen (H) atoms

-

1 Nitrogen (N) atom

Using the standard atomic weights from the periodic table (C ≈ 12.011 u, H ≈ 1.008 u, N ≈ 14.007 u), the molecular weight is calculated as follows:

(8 × 12.011) + (9 × 1.008) + (1 × 14.007) = 96.088 + 9.072 + 14.007 = 119.167 g/mol

This calculated value is in excellent agreement with the published molecular weight of 119.16 g/mol .[1][2] This calculation is foundational for all quantitative work, including determining molarity, calculating reaction yields, and performing analytical characterizations.

Experimental Determination of Density

The density of a liquid is a measure of its mass per unit volume. It is an essential parameter for converting between mass and volume, which is a routine requirement in any laboratory. Temperature is a critical variable, as density typically decreases with increasing temperature; therefore, all density measurements must be reported with the corresponding temperature.

Protocol: Density Determination via Pycnometry

This protocol describes a self-validating method for determining the density of this compound using a pycnometer (specific gravity bottle). A pycnometer is a glass flask with a close-fitting ground glass stopper with a capillary tube through it, which allows air bubbles to escape and provides a precise volume.

Expertise & Experience: The choice of a pycnometer is deliberate. While simpler methods exist (e.g., using a graduated cylinder), pycnometry offers high precision, which is crucial for creating reliable technical data sheets and ensuring consistency in formulations. The protocol includes steps for temperature equilibration and replicate measurements to minimize systematic and random errors, respectively.

Methodology:

-

Preparation and Calibration:

-

Clean a 10 mL pycnometer thoroughly with a suitable solvent (e.g., acetone), followed by deionized water. Dry the pycnometer completely in an oven at 105°C for at least one hour and allow it to cool to ambient temperature in a desiccator.

-

Measure the mass of the empty, dry pycnometer on an analytical balance to four decimal places (m_pyc).

-

Fill the pycnometer with deionized water that has been equilibrated to a precise temperature (e.g., 20.0°C ± 0.1°C) in a temperature-controlled water bath. Ensure the water is degassed to prevent bubble formation.

-

Insert the stopper, allowing excess water to exit through the capillary. Carefully wipe dry the exterior of the pycnometer.

-

Measure the mass of the water-filled pycnometer (m_pyc+water).

-

Repeat the measurement at least three times to ensure reproducibility.

-

Calculate the exact volume of the pycnometer (V_pyc) using the known density of water (ρ_water) at the measurement temperature. The formula is: V_pyc = (m_pyc+water - m_pyc) / ρ_water

-

-

Sample Measurement:

-

Empty and dry the calibrated pycnometer as described in step 1.

-

Equilibrate the this compound sample to the same temperature used for calibration (20.0°C ± 0.1°C). This step is critical as temperature fluctuations will introduce significant error.

-

Fill the pycnometer with the this compound sample.

-

Insert the stopper, wipe the exterior dry, and measure the mass of the sample-filled pycnometer (m_pyc+sample).

-

Repeat the measurement for a total of three independent replicates.

-

-

Calculation of Density:

-

Calculate the mass of the this compound sample (m_sample) for each replicate: m_sample = m_pyc+sample - m_pyc

-

Calculate the density of the this compound (ρ_sample) for each replicate using the calibrated volume of the pycnometer: ρ_sample = m_sample / V_pyc

-

Report the final density as the average of the replicates, along with the standard deviation to indicate the precision of the measurement.

-

Workflow Visualization

Caption: Experimental workflow for density determination using a pycnometer.

Applications and Implications in Drug Development

The precise molecular weight and density of this compound are not merely academic data points; they are critical parameters that directly impact research and development outcomes.

-

Stoichiometric Precision: In API (Active Pharmaceutical Ingredient) synthesis, molecular weight is used to calculate the exact molar quantities of reactants needed. Inaccurate values lead to improper stoichiometry, resulting in lower yields, increased impurities, and wasted resources.

-

Formulation Development: Density is essential for developing liquid dosage forms. It allows for the conversion of mass-based formulations to volume-based manufacturing instructions, ensuring dose accuracy and consistency. For example, when preparing a solution of a specific molarity, both molecular weight and density are required to calculate the necessary mass and volume.

-

Quality Control (QC): Density measurement serves as a rapid and reliable QC check for the purity of incoming raw materials. A deviation from the established density specification can indicate contamination or degradation.[7][8]

-

Process Engineering: In scaling up chemical processes, density data is vital for sizing pumps, vessels, and piping, as well as for calculating fluid dynamics and heat transfer coefficients.

Logical Relationship Visualization

Caption: Relationship between MW and density in preparing molar solutions.

Safety and Handling Precautions

This compound and its isomers are hazardous compounds that must be handled with appropriate care.[9][10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][11]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[10][11] The vinyl group can undergo exothermic polymerization.

-

First Aid: In case of skin contact, wash immediately with plenty of water.[10] If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes.[7] Seek immediate medical attention for significant exposures.

Conclusion

The molecular weight and density of this compound are foundational parameters that underpin its effective and safe use in scientific research and industrial applications. While theoretical and predicted values provide a strong starting point, the ability to experimentally verify density with high precision is a hallmark of rigorous scientific practice. By following validated protocols and understanding the causal relationships behind these properties, researchers can ensure the accuracy, reproducibility, and safety of their work, ultimately accelerating the pace of innovation in drug development and materials science.

References

-

This compound | C8H9N | CID 12503355. PubChem, National Institutes of Health. [Link]

-

Detail of 140-76-1. Chemical Register. [Link]

-

PYRIDINE, 2-METHYL-5- VINYL HAZARD SUMMARY. NJ.gov. [Link]

-

CAS No : 140-76-1 | Product Name : 2-Methyl-5-vinylpyridine. Pharmaffiliates. [Link]

-

Common Name: PYRIDINE, 2-METHYL-5- VINYL. NJ.gov Right to Know Hazardous Substance Fact Sheet. [Link]

Sources

- 1. This compound | C8H9N | CID 12503355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 3883-39-4 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 2-Methyl-5-vinylpyridine | 140-76-1 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. abdurrahmanince.net [abdurrahmanince.net]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. nj.gov [nj.gov]

- 10. nj.gov [nj.gov]

- 11. fishersci.com [fishersci.com]

Methodological & Application

free radical polymerization of 5-methyl-2-vinylpyridine

An Application Guide to the Free Radical Polymerization of 5-Methyl-2-Vinylpyridine

This document provides a detailed guide for the synthesis and characterization of poly(this compound) (P5M2VP) via conventional free radical polymerization. It is intended for researchers, scientists, and professionals in drug development and material science who require a comprehensive understanding of the underlying chemistry and a reliable experimental protocol.

Introduction and Scientific Context

This compound (5M2VP) is a substituted vinylpyridine monomer that, upon polymerization, yields a polymer with a versatile pyridine functional group. The presence of the methyl group on the pyridine ring can subtly modify the polymer's properties, such as its basicity, solubility, and thermal characteristics, compared to its non-methylated counterpart, poly(2-vinylpyridine).

Poly(vinylpyridine)s are a class of functional polymers known for their pH-responsiveness, ability to coordinate with metal ions, and utility in creating "smart" materials.[1] The pyridine nitrogen can be protonated in acidic conditions, rendering the polymer cationic and water-soluble, a property extensively explored for applications in drug and gene delivery.[1] Furthermore, these polymers serve as foundational materials for coatings, adhesives, and as ligands in catalysis.[1][2] This guide focuses on the most accessible method for its synthesis: conventional free radical polymerization.

The Mechanism: A Chain Reaction

Free radical polymerization is a chain reaction process that involves three fundamental stages: initiation, propagation, and termination.[3][4] This method is widely used due to its tolerance to various functional groups and less stringent reaction conditions compared to ionic polymerization techniques.[3]

-

Initiation: The process begins with the thermal decomposition of an initiator molecule, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate primary free radicals (R•).[3] This highly reactive radical then attacks the electron-rich double bond of a 5M2VP monomer, forming a new, more stable carbon-centered radical and initiating the polymer chain.[5][6]

-

Propagation: The newly formed monomer radical rapidly adds to subsequent monomer molecules.[5] This step repeats, progressively adding monomer units and extending the polymer chain. The reaction is highly exothermic and proceeds quickly.

-

Termination: The growth of a polymer chain ceases when its radical activity is destroyed. This typically occurs when two growing radical chains meet and combine (combination) or when a hydrogen atom is transferred from one chain to another (disproportionation), resulting in two stable polymer molecules.[3][4]

Below is a conceptual diagram illustrating the chemical transformations during polymerization.

Caption: The three stages of free radical polymerization.

Detailed Experimental Protocol: Solution Polymerization of 5M2VP

This protocol describes the synthesis of P5M2VP using AIBN as the initiator in a solution of tetrahydrofuran (THF). It is crucial to handle all reagents and solvents in accordance with standard laboratory safety procedures.

Materials and Equipment

| Reagent/Material | Purpose | Typical Grade |

| This compound (5M2VP) | Monomer | ≥95%, stabilized |

| Azobisisobutyronitrile (AIBN) | Initiator | 98% |

| Tetrahydrofuran (THF) | Solvent | Anhydrous, ≥99.9% |

| n-Hexane | Non-solvent for precipitation | Anhydrous, ≥95% |

| Basic Alumina | Inhibitor removal | Activated, Brockmann I |

| Nitrogen or Argon Gas | Inert atmosphere | High purity |

| Equipment | Purpose | |

| Schlenk Flask | Reaction vessel | |

| Magnetic Stirrer & Hotplate | Agitation and heating | |

| Vacuum Line / Schlenk Line | Degassing and inert atmosphere | |

| Glass Column | Inhibitor removal | |

| Condenser | Distillation (if required) |

Pre-Polymerization Preparations

A. Monomer Purification: Commercial 5M2VP contains inhibitors (e.g., 4-tert-butylcatechol) to prevent spontaneous polymerization during storage.[2] These must be removed.

-

Prepare a short column packed with activated basic alumina.

-

Pass the required volume of 5M2VP monomer through the column immediately before use to remove the inhibitor.

-

The purified monomer should be used promptly.

B. Initiator Purification: AIBN should be recrystallized from methanol if it appears discolored or has been stored for an extended period. Dry thoroughly under vacuum.

Polymerization Procedure

The following workflow diagram outlines the key steps of the synthesis.

Caption: Experimental workflow for the synthesis of P5M2VP.

Step-by-Step Method:

-

Reaction Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add the recrystallized AIBN initiator (e.g., 25 mg, 0.15 mmol).

-

Adding Reagents: Add the purified this compound monomer (e.g., 5.0 g, 42 mmol) and anhydrous THF (e.g., 20 mL) to the flask. The molar ratio of monomer to initiator will influence the final molecular weight. A typical ratio is [M]:[I] = 200:1 to 500:1.

-

Degassing: Seal the flask and subject the mixture to a minimum of three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can terminate radical chains.[1]

-

Freeze the mixture using a liquid nitrogen bath.

-

Apply a high vacuum to the flask.

-

Close the flask to the vacuum and thaw the mixture in a water bath. You should see gas bubbles evolve.

-

Repeat this cycle two more times.

-

-

Polymerization: After the final thaw, backfill the flask with inert gas (N₂ or Ar). Place the flask in a preheated oil bath at 70°C and stir vigorously. The solution will gradually become more viscous as the polymer forms. Allow the reaction to proceed for a set time (e.g., 12-24 hours).

-

Termination and Purification:

-

Terminate the polymerization by cooling the flask to room temperature and exposing the contents to air.[1]

-

Dilute the viscous solution with a small amount of THF (e.g., 10 mL) to reduce its viscosity.

-

Slowly pour the polymer solution into a beaker containing a large excess of a stirred, cold non-solvent, such as n-hexane (e.g., 400 mL). The polymer will precipitate as a white or off-white solid.

-

Continue stirring for 20-30 minutes to allow the polymer to fully precipitate.

-

-

Isolation and Drying:

-

Collect the polymer by vacuum filtration.

-

Wash the collected solid with fresh n-hexane to remove any residual monomer or initiator fragments.

-

Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved (typically 24 hours).

-

Polymer Characterization

Thorough characterization is essential to confirm the successful synthesis and determine the properties of the P5M2VP.

| Technique | Information Obtained | Typical Expected Results for P5M2VP |

| SEC/GPC | Mn, Mw, and Polydispersity Index (PDI = Mw/Mn)[7][8] | Mn: 10,000 - 50,000 g/mol ; PDI: 1.5 - 2.5 |

| ¹H NMR | Structural confirmation, monomer conversion | Disappearance of vinyl peaks (δ 5.5-6.8 ppm), appearance of broad aliphatic backbone peaks (δ 1.5-2.5 ppm) |

| FTIR | Functional group identification[9] | Pyridine ring stretching (~1590 cm⁻¹), aliphatic C-H stretching (~2930 cm⁻¹)[9] |

| DSC | Glass Transition Temperature (Tg)[7] | Expected Tg > 100°C, dependent on molecular weight |

A. Size Exclusion Chromatography (SEC/GPC): SEC is the primary method for measuring the molecular weight distribution of the polymer.[7] For conventional free radical polymerization, a broad distribution with a PDI greater than 1.5 is expected.[10]

B. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR confirms the polymer structure. The disappearance of the characteristic sharp peaks of the vinyl protons from the monomer spectrum and the appearance of broad signals corresponding to the polymer's aliphatic backbone are clear indicators of successful polymerization.

C. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the presence of the key functional groups. The spectrum of P5M2VP will show characteristic absorption bands for the pyridine ring and the saturated polymer backbone.[9]

D. Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg), a key thermal property that indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[7]

Field-Proven Insights and Applications

The P5M2VP synthesized via this protocol is a versatile material with numerous potential applications, analogous to other poly(vinylpyridine)s.

-

pH-Responsive Systems: The pyridine moiety makes the polymer soluble in acidic aqueous media, allowing for its use in smart hydrogels, micelles for drug delivery, and sensors.[1]

-

Nanotechnology and Self-Assembly: P5M2VP can be used as a block in block copolymers (e.g., with polystyrene) to drive the self-assembly of materials into ordered nanostructures for applications in lithography and thin-film technologies.[9]

-

Surface Modification and Coatings: The polar nature of the pyridine ring enhances adhesion, making P5M2VP a useful component in coatings and adhesives.[1] It can also be grafted onto surfaces to alter their properties.[2]

-

Catalysis: The lone pair of electrons on the nitrogen atom can coordinate with metal ions, enabling the use of P5M2VP as a recoverable polymeric ligand for homogeneous and heterogeneous catalysts.[1]

By controlling the reaction parameters outlined in this guide, researchers can tune the molecular weight and properties of poly(this compound) to suit a wide array of advanced applications.

References

- Application Notes and Protocols for the Polymeriz

- Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. NIH.

- Poly(2-vinyl pyridine) Sample #: P3675-2VP Structure: Composition. Polymer Source.

- Polymer Reference Materials-Poly(2-Vinyl Pyridine). Polymer Source.

- Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization.

- Free Radical Vinyl Polymeriz

- What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Wako.

- Applic

- Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques. Journal of Vacuum Science & Technology A | AIP Publishing.

- FREE RADICAL POLYMERIZ

- Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Application of 2-Vinylpyridine_Chemicalbook [chemicalbook.com]

- 3. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 4. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

- 5. pslc.ws [pslc.ws]

- 6. Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins [mdpi.com]

- 7. polymersource.ca [polymersource.ca]

- 8. polymersource.ca [polymersource.ca]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Precision Synthesis of Poly(5-methyl-2-vinylpyridine) via RAFT

Topic: RAFT Polymerization Protocols for 5-Methyl-2-Vinylpyridine Content Type: Detailed Application Note & Protocol Guide Audience: Polymer Chemists, Drug Delivery Researchers, and Materials Scientists.

Introduction & Mechanistic Rationale

This compound (5M2VP) is a functional monomer combining the pH-responsiveness of a pyridine ring with the steric and hydrophobic modulation of a methyl substituent. Unlike its more common analog, 2-vinylpyridine (2VP), the 5-methyl derivative exhibits altered solubility profiles and metal-coordination kinetics, making it a critical building block for self-assembling micelles, drug delivery vectors, and catalytic membranes.

Achieving low dispersity (

The RAFT Solution: For 5M2VP, the choice of Chain Transfer Agent (CTA) is binary:

-

Dithiobenzoates (e.g., CPDB, CDB): The "Gold Standard" for vinylpyridines. The phenyl Z-group stabilizes the radical intermediate, matching the reactivity of the propagating styrenic-like radical.

-

Trithiocarbonates (e.g., CPADB): A versatile alternative that reduces the "retardation" effects sometimes seen with dithiobenzoates, though occasionally at the cost of slightly broader dispersity.

This guide prioritizes 2-Cyano-2-propyl benzodithioate (CPDB) for maximum control, with notes on adapting for trithiocarbonates.

Critical Reagents & Selection Matrix

Success relies on matching the CTA R-group to the monomer's propagation rate (

Table 1: Reagent Selection for 5M2VP RAFT Polymerization

| Component | Recommended Reagent | Role & Rationale |

| Monomer | This compound (5M2VP) | Substrate. Must be free of inhibitors (e.g., p-tert-butylcatechol) which terminate RAFT pre-equilibrium. |

| RAFT Agent (CTA) | 2-Cyano-2-propyl benzodithioate (CPDB) | Control Agent. The cyanoisopropyl R-group is an excellent leaving group for methacrylates/styrenics. The phenyl Z-group ensures high transfer constants ( |

| Alternative CTA | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) | Alternative.[1][2][3] Use if a carboxylic acid end-group is required for bioconjugation. |

| Initiator | AIBN (Azobisisobutyronitrile) | Radical Source.[4] |

| Solvent | Anisole or 1,4-Dioxane | Medium.[5] Anisole is preferred as a non-interacting internal standard for NMR monitoring. Dioxane is useful for higher solubility of block segments. |

| GPC Modifier | LiBr (0.1 M) or Triethylamine | Additive.Crucial: Prevents adsorption of the pyridine nitrogen to GPC column packing (styrene-divinylbenzene). |

Experimental Workflow: Homopolymerization of 5M2VP

Phase A: Monomer Purification (Mandatory)

Commercial 5M2VP contains inhibitors that will kill the RAFT process or induce long induction periods.

-

Dilute: Dilute monomer 1:1 with hexane if highly viscous (optional).

-

Wash: Wash 3x with 5% NaOH solution to remove phenolic inhibitors.

-

Dry: Dry over anhydrous

for 2 hours; filter. -

Distill: Perform vacuum distillation under reduced pressure. Collect the middle fraction. Store at -20°C under Argon.

Phase B: Polymerization Protocol

Target: DP = 100, Conversion ~60% (to preserve "livingness"). Stoichiometry: [M] : [CTA] : [I] = 100 : 1 : 0.2

-

Preparation: In a 25 mL Schlenk tube equipped with a magnetic stir bar, add:

-

CTA: CPDB (22.1 mg, 0.1 mmol)

-

Initiator: AIBN (3.28 mg, 0.02 mmol) - Use a stock solution in Anisole for accuracy.

-

Monomer: 5M2VP (1.19 g, 10 mmol, ~1.2 mL)

-

Solvent: Anisole (1.2 mL) - Targeting 50% w/v monomer concentration.

-

-

Degassing (The Oxygen Exclusion Rule):

-

Seal the Schlenk tube with a rubber septum.

-

Perform 4 cycles of Freeze-Pump-Thaw :

-

Freeze in liquid

(10 min). -

Apply high vacuum (<0.1 mbar) (10 min).

-

Thaw in warm water (until liquid).

-

Backfill with high-purity Argon.

-

-

Why? Oxygen acts as a diradical, quenching the RAFT agent and creating dead chains immediately.

-

-

Polymerization:

-

Immerse the flask in a pre-heated oil bath at 70°C .

-

Stir at 300 RPM.

-

Time: Reaction typically reaches 60% conversion in 12–18 hours.

-

-

Quenching:

-

Remove from heat and immerse in liquid

or ice water to stop propagation immediately. -

Open the flask to air to quench residual radicals.

-

Phase C: Purification & Isolation

-

Dilution: Dilute the crude mixture with minimal THF or Chloroform.

-

Precipitation: Dropwise addition of the polymer solution into excess cold Hexane (10x volume) under vigorous stirring. P(5M2VP) will precipitate as a pinkish/red solid (color comes from the dithiobenzoate end-group).

-

Reprecipitation: Redissolve in THF and precipitate into Hexane again to remove unreacted monomer.

-

Drying: Dry in a vacuum oven at 40°C for 24 hours.

Visualizing the Process

Diagram 1: The RAFT Equilibrium for 5M2VP

This diagram illustrates the specific "ping-pong" mechanism allowing for narrow dispersity.

Caption: The RAFT cycle. Step 4 is critical; the rapid exchange of the dithiobenzoate group between chains ensures all chains grow at the same rate.

Diagram 2: Experimental Workflow

Caption: Step-by-step execution flow for the synthesis of P(5M2VP).

Protocol Extension: Block Copolymerization

Target: P(5M2VP)-b-PEG (Amphiphilic Block)

To create block copolymers, the P(5M2VP) homopolymer synthesized above acts as the Macro-CTA .

-

Analyze Macro-CTA: Ensure the P(5M2VP) has high end-group fidelity (>90%) via NMR. The aromatic protons of the dithiobenzoate Z-group (7.4–8.0 ppm) should be visible.

-

Stoichiometry: [Comonomer] : [Macro-CTA] : [I] = N : 1 : 0.2.

-

Solvent Switch: If chain extending with a hydrophilic monomer (like PEG-methacrylate or NIPAM), switch solvent to DMF or 1,4-Dioxane to ensure solubility of both blocks.

-

Procedure: Follow the same Freeze-Pump-Thaw cycle.

-

Note: If the second block is a "Less Activated Monomer" (LAM) like Vinyl Acetate, this CTA (CPDB) will NOT work efficiently. You must switch to a universal CTA (like a specific trithiocarbonate) at the very beginning of the process. For Styrene or Methacrylates, CPDB is perfect.

-

Characterization & Troubleshooting (The Self-Validating System)

NMR Validation

-

Conversion Calculation: Compare the integral of the vinylic protons of the monomer (approx 5.0 - 6.0 ppm region) against the broad aliphatic backbone signals of the polymer (1.0 - 2.5 ppm) and the internal standard (Anisole, methoxy peak at 3.8 ppm).

-

End-Group Analysis: The "living" nature is confirmed by the presence of the phenyl Z-group signals (7.4-7.9 ppm) and the

-chain end (from the R-group).

GPC/SEC Analysis (Critical Warning)

Standard GPC using pure THF will fail. The pyridine nitrogens adsorb to the column, resulting in tailing and artificially low molecular weights.

-

Correct Eluent: THF + 2% Triethylamine (TEA) OR DMF + 10mM LiBr.

-

Expected Result: Monomodal peak. Dispersity (

) should be < 1.20.

Troubleshooting Table

| Symptom | Probable Cause | Corrective Action |

| No Polymerization | Oxygen leak or Inhibitor presence. | Check septum seal.[6] Re-distill monomer. Increase AIBN slightly. |

| Broad PDI (>1.4) | High conversion (>80%) or poor initiation. | Stop reaction earlier (50-60%). Ensure [CTA]:[I] ratio is > 3:1. |

| Bimodal GPC | Dead chains (Termination). | Reduce radical flux (lower temp or less AIBN). |

| Pink Color Fades | Loss of RAFT end-group (Aminolysis/Hydrolysis). | Avoid basic impurities. Store polymer in dark/cold. |

References

-

CSIRO. (n.d.). RAFT Polymerization: Mechanism and Protocols. Retrieved from [Link]

-

Convertine, A. J., et al. (2003). Direct Synthesis of Chemically Active Poly(2-vinylpyridine) Block Copolymers. Macromolecules. (Foundation for vinylpyridine protocols). Retrieved from [Link]

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry.[7] Retrieved from [Link]

Sources

- 1. This compound | C8H9N | CID 12503355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]

- 3. talmon.net.technion.ac.il [talmon.net.technion.ac.il]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 5-Methyl-2-Vinylpyridine (5-M-2-VP) in Coordination Chemistry & Molecular Imprinting

Executive Summary

5-methyl-2-vinylpyridine (5-M-2-VP) represents a distinct class of functional monomers that bridges the gap between classical coordination chemistry and polymer science. Unlike its unmethylated analogs (2-vinylpyridine, 4-vinylpyridine), the addition of the electron-donating methyl group at the 5-position enhances the basicity of the pyridine nitrogen, strengthening metal-ligand coordinate bonds while maintaining the polymerizable vinyl handle.

This guide provides detailed protocols for utilizing 5-M-2-VP in two high-value applications:

-

Molecularly Imprinted Polymers (MIPs): For selective extraction of transition metals or pharmaceutical templates.

-

Polymer-Supported Catalysis: Creating robust, heterogeneous transition metal catalysts.

Chemical Profile & Ligand Properties[1][2][3][4][5]

The utility of 5-M-2-VP lies in its dual functionality. The pyridine nitrogen acts as a monodentate ligand (

| Property | Data | Relevance to Coordination |

| CAS Number | 140-76-1 | Unique Identifier |

| Molecular Weight | 119.16 g/mol | Calculation of stoichiometry |

| Boiling Point | 175.5 °C | High boiling point allows thermal polymerization |

| pKa (Conj. Acid) | ~5.1 - 5.3 (Est.) | Higher than 2-vinylpyridine (~4.9) due to inductive (+I) effect of methyl group. |

| Coordination Mode | Monodentate (N) | Binds transition metals (Cu²⁺, Co²⁺, Ag⁺, Pt²⁺). |

| Polymerization | Free Radical | Copolymerizes with Styrene, DVB, EDMA. |

Structural Advantage

The 5-methyl group is meta to the nitrogen and para to the vinyl group.

-

Electronic Effect: Increases electron density on Nitrogen, enhancing binding affinity (

) for Lewis acidic metals compared to 2-vinylpyridine. -

Steric Effect: Minimal steric hindrance at the binding site (N) compared to 6-methyl derivatives, preserving coordination geometry.

Application 1: Molecularly Imprinted Polymers (MIPs)

Target: Selective recognition of transition metal ions (e.g., Cu²⁺) or metal-containing drugs.

Mechanism

In this protocol, 5-M-2-VP serves as the functional monomer . It coordinates to the template metal ion prior to polymerization. The polymerization "freezes" the coordination geometry. Removal of the template leaves a cavity with spatially defined nitrogen donors tailored to the metal's coordination sphere.

DOT Diagram: MIP Synthesis Workflow

Caption: Workflow for creating metal-selective MIPs using 5-M-2-VP as the functional ligand.

Protocol: Synthesis of Cu(II)-Imprinted 5-M-2-VP Polymer

Materials:

-

Template: Copper(II) Acetate Monohydrate

-

Functional Monomer: this compound (5-M-2-VP)[1]

-

Crosslinker: Ethylene glycol dimethacrylate (EGDMA)[2]

-

Initiator: AIBN (Azobisisobutyronitrile)

-

Porogen: Acetonitrile/Toluene (3:1 v/v)

Step-by-Step Procedure:

-

Pre-Complexation (Critical Step):

-

Dissolve 1.0 mmol of Cu(OAc)₂ in 10 mL of porogen.

-

Add 4.0 mmol of 5-M-2-VP dropwise.

-

Observation: Solution should turn deep blue, indicating the formation of the

complex. -

Stir for 30 minutes at Room Temperature (RT) to ensure thermodynamic equilibrium.

-

-

Polymerization Mixture:

-

Add 20 mmol of EGDMA (Crosslinker) to the complex solution. Note: High crosslinker ratio (1:5 monomer:crosslinker) is required to preserve cavity rigidity.

-

Add 50 mg AIBN.

-

Purge the solution with

gas for 10 minutes to remove oxygen (radical scavenger).

-

-

Thermal Curing:

-

Seal the vial and place in a water bath at 60°C for 24 hours.

-

Result: A rigid, blue bulk polymer monolith is formed.

-

-

Work-up & Template Removal:

-

Crush the monolith and sieve to collect particles (typically 25–63 µm).

-

Soxhlet Extraction: Wash particles with Methanol:Acetic Acid (9:1) for 24 hours. The acid protonates the pyridine nitrogen, breaking the Cu-N bond and releasing the copper.

-

Validation: Wash solution should eventually run clear (no blue tint).

-

Neutralize particles with 0.1 M NaHCO₃, then wash with water and dry.

-

Self-Validation Check:

-

FT-IR Analysis: Compare the "Unwashed" vs. "Washed" polymer. The "Unwashed" polymer will show shifted C=N stretching bands due to metal coordination. The "Washed" polymer should revert to the free ligand spectrum (~1590 cm⁻¹).

Application 2: Polymer-Supported Catalysis

Target: Heterogeneous catalysis (e.g., Oxidative coupling, Heck reaction) using Pd or Co coordinated to the polymer backbone.

Mechanism

Unlike MIPs, here the metal is loaded after or during polymerization to create a permanent catalytic site. The 5-methyl group increases the electron density on the metal center, potentially facilitating oxidative addition steps in catalytic cycles.

DOT Diagram: Catalytic Cycle (Heck Reaction Example)

Caption: Simplified catalytic cycle for a Pd-catalyzed reaction supported by a 5-M-2-VP polymer matrix.

Protocol: Synthesis of Pd-Loaded Poly(5-M-2-VP-co-Styrene) Catalyst

Materials:

-

Monomers: 5-M-2-VP (20 mol%), Styrene (80 mol%)

-

Solvent: Toluene

-

Metal Precursor:

or

Step-by-Step Procedure:

-

Copolymer Synthesis:

-

Mix 5-M-2-VP (2.0 g) and Styrene (8.0 g) in Toluene (20 mL).

-

Add AIBN (100 mg).

-

Polymerize at 70°C for 12 hours.

-

Precipitate polymer in cold methanol. Dry in vacuum.

-

-

Metal Loading (Ligand Exchange):

-

Dissolve/Swell 1.0 g of the copolymer in THF (20 mL).

-

Add 0.5 mmol of

. -

Reflux for 6 hours. The nitrile ligands are labile and will be displaced by the more basic pyridine nitrogens of the polymer.

-

Color Change: Solution fades, polymer becomes dark orange/brown.

-

-

Activation:

-

Filter the polymer beads.

-

Wash extensively with THF to remove unbound Palladium.

-

Optional: Reduce with

if Pd(0) nanoparticles stabilized by pyridine are desired.

-

Performance Metric:

-

Leaching Test: Stir the catalyst in hot solvent (reaction condition) for 1 hour. Filter hot. Test filtrate by ICP-MS. 5-M-2-VP based polymers typically show lower leaching than 4-VP analogs due to stronger N-Pd binding.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Binding Capacity (MIP) | Incomplete pre-complexation | Increase equilibration time to >1 hour. Ensure solvent is non-protic (avoid MeOH during complexation). |

| Polymer Soft/Gummy | Insufficient Crosslinker | Increase EGDMA content to >80% mol ratio. |

| Metal Leaching (Catalysis) | Weak Coordination | The 5-methyl group improves binding, but solvent choice matters. Avoid strongly coordinating solvents (DMSO, Pyridine) as reaction media. |

| No Polymerization | Inhibitor present | 5-M-2-VP is often shipped with t-butylcatechol. Pass monomer through a basic alumina column before use. |

References

-

Coordination Polymers & Hybrid Materials

-

MIP Protocols & Vinylpyridines

-

Chemical Properties of 5-M-2-VP

-

Copolymerization Kinetics

Sources

- 1. This compound CAS#: 3883-39-4 [m.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Metal-Coordinated Polymer–Inorganic Hybrids: Synthesis, Properties, and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dokumen.pub [dokumen.pub]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C8H9N | CID 12503355 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Synthesis of pH-Responsive Hydrogels Using 5-Methyl-2-Vinylpyridine (5M2VP)

Executive Summary

This guide details the synthesis and characterization of pH-responsive hydrogels based on 5-methyl-2-vinylpyridine (5M2VP) . While poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP) are standard standards in pH-responsive materials, the 5-methyl derivative offers a distinct advantage: tunable hydrophobicity .

The addition of a methyl group at the 5-position of the pyridine ring increases the lipophilicity of the polymer backbone without significantly altering the

Part 1: The Chemistry of 5M2VP Hydrogels

Structural Mechanism of pH Responsiveness

The core mechanism relies on the reversible protonation of the pyridine nitrogen.[1]

-

Acidic Conditions (pH <

): The pyridine nitrogen accepts a proton ( -

Basic/Neutral Conditions (pH >

): The nitrogen deprotonates.[1] The polymer becomes hydrophobic due to the aromatic ring and the 5-methyl group.[1] dominated by hydrophobic interactions (

The "Methyl Effect"

Unlike standard P2VP, the 5-methyl group adds steric bulk and hydrophobicity.

-

Effect 1: It lowers the water content in the collapsed state, reducing premature drug diffusion (burst release) at neutral pH.

-

Effect 2: It provides a handle for hydrophobic drugs to partition more effectively into the gel matrix during loading.[1]

Part 2: Critical Synthesis Parameters

To ensure a self-validating and reproducible protocol, the following parameters must be strictly controlled.

| Parameter | Recommended Choice | Scientific Rationale (The "Why") |

| Monomer | This compound (5M2VP) | The functional unit. Must be vacuum distilled to remove inhibitors (e.g., tert-butylcatechol) before use to ensure consistent kinetics. |

| Crosslinker | Divinylbenzene (DVB) | Crucial: 5M2VP is hydrophobic.[1] Hydrophilic crosslinkers like MBA (Methylenebisacrylamide) often phase-separate during polymerization, leading to heterogeneous networks. DVB matches the aromaticity of the monomer.[1] |

| Solvent | Ethanol / Toluene (1:1 v/v) | A mixed solvent system is required.[1] Ethanol solubilizes the growing ionic segments, while toluene prevents the precipitation of the hydrophobic backbone before gelation. |

| Initiator | AIBN (Azobisisobutyronitrile) | A thermal initiator soluble in organic media.[1] Avoid persulfates (e.g., APS/KPS) as they require aqueous conditions incompatible with DVB/5M2VP solubility.[1] |

| Inert Gas | Nitrogen ( | Oxygen inhibits free radical polymerization by scavenging radicals.[1] Strict deoxygenation is non-negotiable.[1] |

Part 3: Detailed Experimental Protocol

Materials Preparation

-

5M2VP: Purchase (e.g., Sigma/TCI).[1] Purify by vacuum distillation at 45°C (approx. 2 mmHg). Store at -20°C under

. -

DVB: Wash with 5% NaOH to remove inhibitors, rinse with water, dry over

.[1] -

AIBN: Recrystallize from methanol.

Synthesis Workflow (Free Radical Crosslinking Polymerization)

Step 1: Feed Composition Formulation Prepare the reaction mixture in a chemically resistant glass vial or round-bottom flask.

-

Monomer: 20 mmol 5M2VP (approx.[1] 2.38 g)

-

Crosslinker: 1 mol% relative to monomer (0.2 mmol DVB, approx. 26 mg).[1] Note: Adjusting DVB from 0.5% to 5% controls mesh size.

-

Solvent: 4 mL Ethanol + 4 mL Toluene (Total monomer concentration ~2.5 M).[1]

Step 2: Deoxygenation (The "Freeze-Pump-Thaw" Method)

-

Why: Simple bubbling is often insufficient for kinetic studies.[1]

-

Freeze the solution in liquid nitrogen.[1]

-

Apply high vacuum to the headspace.[1]

-

Thaw the solution under static vacuum to release dissolved gas.[1]

-

Refill with

.[1] -

Repeat 3 times.

Step 3: Polymerization

-

Seal the vessel under positive

pressure. -

Immerse in an oil bath pre-heated to 65°C .

-

Reaction time: 24 hours .

-

Observation: The solution should transition from a clear liquid to a solid, elastomeric gel.[1]

-

Step 4: Post-Synthesis Purification (Critical for Biocompatibility)

-

Remove the bulk gel and cut into discs (approx.[1] 5mm diameter).

-

Soxhlet Extraction: Extract with ethanol for 24 hours to remove unreacted monomer (toxic) and linear oligomers (sol fraction).[1]

-

Hydration: Immerse discs in acidified water (pH 2, HCl) to protonate and fully swell the network.

-

Dialysis: Dialyze against distilled water for 3 days, changing water twice daily, until the effluent pH is neutral.

Visualization of Synthesis Logic

Figure 1: Step-by-step workflow for the synthesis of P(5M2VP) hydrogels, emphasizing the critical purification stage.

Part 4: Characterization & Validation[1]

To validate the synthesis, you must prove the chemical structure and the pH-responsiveness.

FTIR Spectroscopy (Chemical Verification)

Compare the monomer and the final dried gel.[1]

-

Target Signal 1: Disappearance of the vinyl

stretch at 1630 cm⁻¹ .[1] (Confirms polymerization). -

Target Signal 2: Retention of the pyridine ring breathing modes at 1590 cm⁻¹ and 1430 cm⁻¹ .[1]

-

Target Signal 3: Methyl group C-H bending at 1380 cm⁻¹ .[1]

Gravimetric Swelling Ratio ( )

This is the primary metric for pH responsiveness.[1]

Protocol:

-

Dry hydrogel discs to constant weight (

).[1] -

Immerse in buffer solutions ranging from pH 1.0 to pH 10.0 (Ionic strength

NaCl). -

Equilibrate for 24 hours at 37°C.

-

Blot surface water and weigh swollen mass (

).[1] -

Calculate:

[1]

Expected Data Profile:

| pH Condition | State | Expected Swelling Ratio ( | Mechanism |

| pH 1.2 (Stomach) | Swollen | 15.0 – 25.0 | Protonation of N ( |

| pH 5.0 ( | Transition | Variable | Phase transition point (Volume Phase Transition) |

| pH 7.4 (Blood/Intestine) | Collapsed | 0.5 – 1.5 | Deprotonation |

Mechanism Visualization[1]

Figure 2: Mechanistic pathway of pH-induced phase transition in 5M2VP hydrogels.

Part 5: Troubleshooting & Optimization

-

Issue: The gel is opaque or white during synthesis.

-

Issue: Low mechanical strength (gel breaks easily).[1]

-

Issue: Swelling response is sluggish.

References

-

Chemical Properties of Vinylpyridines: National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 12503355, this compound. [Link]

-

General Synthesis of Vinylpyridine Hydrogels: Arizaga, A., Ibarz, G., & Piñol, R. (2010).[1][3] Stimuli-responsive poly(4-vinyl pyridine) hydrogel nanoparticles: synthesis by nanoprecipitation and swelling behavior.[1][3] Journal of Colloid and Interface Science, 348(2), 668–672.[3] [Link]

-

pH-Responsive Mechanisms in Drug Delivery: Rizwan, M., et al. (2017).[1] pH-sensitive hydrogels in drug delivery: Brief history, properties, swelling, and release mechanism, material selection and applications. Polymers, 9(4), 137.[1] [Link]

-

Polymerization Kinetics of 2-Vinylpyridine (Analogous System): Bengough, W. I., & Henderson, W. (1965).[1] The Kinetics of the Polymerization of 2-Vinyl Pyridine.[1][2] Transactions of the Faraday Society, 61, 141-149. [Link][4]

Sources

- 1. polymersource.ca [polymersource.ca]

- 2. The kinetics of the polymerization of 2-vinyl pyridine - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 3. Stimuli-responsive poly(4-vinyl pyridine) hydrogel nanoparticles: synthesis by nanoprecipitation and swelling behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. davidpublisher.com [davidpublisher.com]

Application Note: Enhancing Tire Cord Adhesion with 5-Methyl-2-Vinylpyridine (MVP)

Topic: Application of 5-Methyl-2-Vinylpyridine (MVP) in Tire Cord Adhesives Content Type: Detailed Application Note and Protocol Audience: Researchers, Senior Polymer Scientists, and R&D Engineers in Tire/Rubber Composites.

Executive Summary & Scientific Rationale

In the high-performance tire industry, the interface between the reinforcing fiber (polyester, nylon, aramid) and the rubber matrix is the critical failure point. The industry standard utilizes Resorcinol-Formaldehyde-Latex (RFL) systems containing 2-vinylpyridine (2-VP) terpolymers.

This compound (MVP) represents a functional analog to 2-VP with distinct electronic and steric properties. The introduction of the electron-donating methyl group at the C5 position of the pyridine ring enhances the basicity of the nitrogen atom (Lewis base).

-

Hypothesis: Increased basicity strengthens hydrogen bonding and coordination with the phenolic hydroxyl groups of the resorcinol resin and the polar functional groups on the fiber surface.

-

Result: MVP-modified latices can offer superior interfacial adhesion energy and fatigue resistance compared to standard 2-VP systems, particularly in difficult-to-bond substrates like Aramid or HMLS (High Modulus Low Shrinkage) Polyester.

This guide provides a comprehensive protocol for synthesizing MVP-based latex, formulating the RFL dip, and validating adhesion performance.

Mechanistic Architecture

The adhesion mechanism relies on a dual-interlock system. The MVP-latex acts as the amphiphilic bridge:

-

Rubber Interface: The butadiene backbone of the latex co-vulcanizes with the rubber matrix (sulfur crosslinking).

-

Fiber Interface: The pyridine rings (MVP) coordinate with the Resorcinol-Formaldehyde (RF) resin, which in turn hydrogen-bonds to the fiber surface.

Figure 1: The MVP-RFL Interfacial Mechanism

Caption: The MVP moiety serves as the critical anchor point within the RFL matrix, leveraging its enhanced basicity for stronger resin coordination.

Experimental Protocols

Phase A: Synthesis of MVP-Modified Terpolymer Latex

Note: Commercial MVP latex is rare. Researchers must often synthesize this via emulsion polymerization.

Objective: Synthesize a terpolymer of Butadiene (70%), Styrene (15%), and MVP (15%).

Reagents:

-

Monomers: 1,3-Butadiene (liquefied), Styrene (inhibitor free), this compound (MVP).

-

Emulsifier: Potassium Rosinate (Rosin Soap) or Sodium Dodecyl Benzene Sulfonate.

-

Initiator: Potassium Persulfate (KPS).

-

Modifier: t-Dodecyl Mercaptan (Chain Transfer Agent).

Protocol:

-

Reactor Prep: Purge a high-pressure stainless steel reactor (Parr or Buchi) with Nitrogen for 15 mins.

-

Aqueous Phase: Dissolve emulsifier (4.5 phr) and KPS (0.3 phr) in deionized water (200 phr). Buffer to pH 10-11 using NaOH.

-

Monomer Charge:

-

Add Styrene (15 phr) mixed with MVP (15 phr) and Mercaptan (0.5 phr).

-

Seal reactor and inject liquefied Butadiene (70 phr) under pressure.

-

-

Polymerization:

-

Heat to 50°C with constant agitation (200-300 rpm).

-

Reaction Time: 12–16 hours (Target conversion: 90-95%).

-

Critical Check: Monitor pressure drop. A significant drop indicates butadiene consumption.

-

-

Termination: Inject Shortstop agent (Sodium Dimethyldithiocarbamate, 0.1 phr) at 95% conversion.

-

Stripping: Remove unreacted butadiene via vacuum stripping at 40°C.

-

Characterization: Filter through 100-mesh screen. Measure Total Solids Content (TSC), typically aiming for 40-41% .

Phase B: Preparation of the RFL Dip (The "Resin Masterbatch")

The RFL dip must be "matured" to allow the Resorcinol and Formaldehyde to form a resol resin before interacting with the latex.

Formulation Table (Standardized for 1 Liter Batch):

| Component | Mass (g) | Function |

| Part A: Resin Solution | ||

| Distilled Water | 238.0 | Solvent |

| Sodium Hydroxide (10%) | 6.0 | Catalyst (pH adjuster) |

| Resorcinol | 11.0 | Resin precursor |

| Formaldehyde (37%) | 16.2 | Crosslinker |

| Part B: Latex Emulsion | ||

| MVP-Terpolymer Latex (41%) | 244.0 | Active Adhesion Promoter |

| Distilled Water | 45.0 | Diluent |

| Ammonia (28%) | 11.0 | Stabilization |

Step-by-Step Mixing:

-

Resin Maturation: Mix Part A components at 25°C. Stir for 6 hours . The solution should turn from clear to orange/reddish.

-

Why? This forms the methylol-resorcinol oligomers.

-

-

Latex Preparation: Mix Part B components in a separate vessel.

-

Final Blending: Slowly pour Part A into Part B (never B into A, to prevent shock coagulation).

-

Final Maturation: Stir the mixture gently for 20 hours at room temperature.

-

Validation: Final pH should be 10.0–10.5. If lower, adjust with dilute NH4OH.

-

Phase C: Dipping and Curing Process

Equipment: Single-end Litzler dipping unit or laboratory stretching frame.

-

Dip Tank: Fill with the matured MVP-RFL adhesive.

-

Immersion: Pass the tire cord (e.g., Polyester 1440 dtex/2) through the dip.

-

Pick-up Target: 4.5% – 6.0% dip pick-up (DPU) by weight.

-

-

Drying Zone: 150°C for 60 seconds (Removes water).

-

Curing (Heat Setting) Zone:

-

Temperature: 235°C – 240°C.

-

Time: 60–90 seconds.

-

Tension: Apply 1.0–2.0 kg tension to align fiber crystals and crosslink the resin.

-

Note: MVP rings activate at these temperatures, bonding with the resin network.

-

Validation: The H-Test (ASTM D4776)

To verify the efficacy of the MVP substitution, perform the H-pullout test.

Workflow Diagram

Caption: Standardized workflow for ASTM D4776 H-Test adhesion verification.

Data Interpretation:

-

Adhesion Force (N): Higher is better. MVP systems typically show a 5-10% increase over 2-VP in specific formulations due to higher basicity.

-

Failure Mode (Coverage):

-

Mode A (Rubber Coverage): Excellent. Failure is in the rubber bulk, not the interface.

-

Mode B (Interface Failure): Poor. The cord pulls out clean. (Indicates insufficient MVP activity or improper curing).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Adhesion | Insufficient Maturation | Extend RFL maturation to 24h. |

| Brittle Dip | Resin/Latex Ratio too high | Reduce Resorcinol/Formaldehyde content; increase Latex ratio. |

| Coagulation | pH Shock | Ensure Resin solution is added slowly to Latex; check pH > 10. |

| Low Dip Pickup | Viscosity too low | Increase Total Solids Content (TSC) or add thickener (alginate). |

References

-

Wennekes, W.B., et al. (2007).[1] Mechanistic investigations into the adhesion between RFL-treated cords and rubber: Part II: The influence of the vinyl-pyridine content. Rubber Chemistry and Technology. Link[2]

-

Porter, N.K. (1992).[1] RFL Dip Technology. Journal of Coated Fabrics. Link[1]

-

Yabuki, A., et al. (2006). Modified Natural Rubber or Modified Natural Rubber Latex. EP1629021A4. (Lists MVP as functional analog). Link

-

ASTM International. (2012). ASTM D4776 / D4776M-10, Standard Test Method for Adhesion of Tire Cords and Other Reinforcing Cords to Rubber Compounds by H-Test Procedure. Link

-

Toth, J., et al. (2017). Butadiene styrene vinyl-pyridine latex and preparation method thereof. CN106699970A. Link

Sources

Application Notes and Protocols for the Synthesis of Anion Exchange Resins from 5-Methyl-2-Vinylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anion exchange resins are a class of polymers that possess positively charged functional groups, enabling them to capture and exchange negatively charged ions (anions) from a surrounding solution. These materials are indispensable in a myriad of scientific and industrial applications, including water purification, chromatography, catalysis, and notably, in the pharmaceutical industry for drug delivery and purification.[1][2] The choice of monomer is critical in defining the resin's final properties, such as its ion exchange capacity, selectivity, and chemical stability.

5-Methyl-2-vinylpyridine is a promising, yet less commonly explored, monomer for the synthesis of anion exchange resins. The presence of the methyl group on the pyridine ring can influence the polymer's basicity and hydrophobicity, potentially offering unique selectivity for certain anions. Furthermore, the vinyl group allows for straightforward polymerization into a stable polymer backbone. This document provides a comprehensive guide to the synthesis of anion exchange resins based on this compound, detailing the underlying chemical principles and providing step-by-step protocols for its preparation and characterization.

Synthesis Overview

The synthesis of an anion exchange resin from this compound is a multi-step process that begins with the polymerization of the monomer to form a cross-linked polymer matrix. This is followed by a quaternization step to introduce the permanent positive charges necessary for anion exchange functionality. The overall process can be visualized as follows:

Figure 1: General workflow for the synthesis of an anion exchange resin from this compound.

Part 1: Synthesis of Cross-linked Poly(this compound) Beads

The first stage involves the creation of a stable, insoluble polymer matrix in the form of spherical beads. Suspension polymerization is the preferred method for this, as it yields particles of a suitable size and morphology for use in chromatography columns or as a solid support.[3] In this process, the water-insoluble monomer, cross-linker, and initiator are suspended as droplets in an aqueous phase with the aid of a stabilizer. Polymerization occurs within these droplets, resulting in solid polymer beads.[4]

Materials and Reagents

| Reagent | Purpose | Typical Grade | Supplier Example |

| This compound | Monomer | ≥95% | Sigma-Aldrich |

| Divinylbenzene (DVB) | Cross-linker | Technical grade (e.g., 80%) | Sigma-Aldrich |

| Azobisisobutyronitrile (AIBN) | Free-radical initiator | ≥98% | Sigma-Aldrich |

| Poly(vinyl alcohol) (PVA) | Suspension stabilizer | Mw 89,000-98,000, 99+% hydrolyzed | Sigma-Aldrich |

| Deionized Water | Continuous phase | High-purity | --- |

| Toluene | Porogen (optional) | ACS grade | Fisher Scientific |

Experimental Protocol: Suspension Polymerization

-

Preparation of the Aqueous Phase: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, dissolve poly(vinyl alcohol) (PVA) in deionized water to a final concentration of 1% (w/v) by heating to approximately 80°C with stirring until the PVA is fully dissolved. Then, allow the solution to cool to room temperature.

-

Preparation of the Organic Phase: In a separate beaker, prepare the organic phase by mixing this compound, divinylbenzene (DVB), and azobisisobutyronitrile (AIBN). The amount of DVB can be varied (e.g., 2-10 mol% with respect to the monomer) to control the degree of cross-linking, which in turn affects the resin's swelling properties and mechanical stability. A typical starting point is 5 mol%. The initiator, AIBN, is typically used at 1-2 mol% relative to the total monomers. If a porous resin is desired, a porogen such as toluene can be added to the organic phase.

-

Initiation of Polymerization: With vigorous stirring (e.g., 300-500 rpm) to create a fine suspension of organic droplets in the aqueous phase, slowly add the organic phase to the aqueous phase in the reaction flask. Purge the system with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.[5]

-

Polymerization Reaction: Heat the reaction mixture to 70-80°C with continuous stirring. The polymerization is typically carried out for 6-12 hours. The formation of solid polymer beads will be observed.

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Collect the polymer beads by filtration and wash them extensively with hot water to remove the PVA stabilizer. Subsequently, wash the beads with methanol or ethanol to remove any unreacted monomer and initiator. Finally, dry the beads in a vacuum oven at 60°C until a constant weight is achieved.

Part 2: Quaternization of the Polymer Backbone

The cross-linked poly(this compound) beads are weakly basic and need to be converted into a strong base anion exchanger. This is achieved through quaternization, a chemical reaction that alkylates the nitrogen atom of the pyridine ring, resulting in a permanent positive charge.[6] The choice of the alkylating agent will determine the nature of the quaternary ammonium group. Methyl iodide is a common and effective reagent for this purpose.

Materials and Reagents

| Reagent | Purpose | Typical Grade | Supplier Example |

| Cross-linked Poly(this compound) beads | Polymer backbone | As synthesized in Part 1 | --- |

| Methyl Iodide (CH₃I) | Alkylating agent | ≥99% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Solvent | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethanol | Washing solvent | ACS grade | Fisher Scientific |

Experimental Protocol: Quaternization

-

Swelling the Polymer: Place the dry, cross-linked poly(this compound) beads in a round-bottom flask. Add a sufficient amount of anhydrous N,N-dimethylformamide (DMF) to swell the beads. Allow the beads to swell for at least one hour with gentle agitation. This step is crucial to ensure that the alkylating agent can access the pyridine nitrogen atoms within the polymer matrix.

-

Quaternization Reaction: Add an excess of methyl iodide to the swollen polymer beads in DMF. The molar ratio of methyl iodide to pyridine residues should be at least 3:1 to drive the reaction towards completion. The reaction is typically carried out at 60-70°C for 24-48 hours under a nitrogen atmosphere with continuous stirring. The progress of the reaction can be monitored by taking small samples of the resin and analyzing them for their ion exchange capacity.

-

Work-up and Purification: After the reaction, cool the mixture and filter the quaternized resin beads. Wash the beads thoroughly with DMF to remove excess methyl iodide and any by-products. Then, wash with ethanol to remove the DMF. Finally, wash with deionized water until the washings are neutral.

-

Conversion to the Desired Ionic Form: The newly synthesized resin will be in the iodide (I⁻) form. To convert it to a more common form, such as the chloride (Cl⁻) form, wash the resin with a 1 M solution of sodium chloride (NaCl). Continue washing until no iodide can be detected in the eluent (e.g., using a silver nitrate test). Finally, wash the resin with deionized water to remove excess NaCl. The resin is now in the Cl⁻ form and ready for use.

Figure 2: Schematic of the quaternization reaction of the pyridine nitrogen.

Part 3: Characterization of the Anion Exchange Resin

Thorough characterization is essential to confirm the successful synthesis and to determine the properties of the anion exchange resin.

Structural Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to confirm the chemical transformations during the synthesis.

-

Poly(this compound): Expect to see characteristic peaks for the pyridine ring (~1600 cm⁻¹, ~1470 cm⁻¹) and C-H bonds of the polymer backbone.[6]

-

Quaternized Resin: The quaternization can be confirmed by the appearance of new peaks or shifts in the existing pyridine ring vibrations due to the change in the electronic structure upon N-alkylation.[7]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed structural information about the cross-linked polymer. ¹H NMR of a soluble, non-cross-linked version of the polymer can be used to confirm the structure of the repeating unit.[8]

Morphological Characterization

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the size, shape, and surface morphology of the resin beads. This is important for evaluating the success of the suspension polymerization in producing spherical particles.

Performance Characterization

-

Ion Exchange Capacity (IEC): This is one of the most important properties of an ion exchange resin, as it quantifies the number of exchangeable ions per unit mass or volume of the resin.[9] A common method for determining the IEC of a strong base anion exchanger in the chloride form is as follows:

-

A known mass of the dry resin in the Cl⁻ form is placed in a column.

-

A large excess of a sodium nitrate (NaNO₃) solution (e.g., 1 M) is passed through the column to displace all the chloride ions.

-

The collected eluent, containing the displaced chloride ions, is titrated with a standardized silver nitrate (AgNO₃) solution using potassium chromate as an indicator.

-

The IEC is calculated in milliequivalents per gram (meq/g) of dry resin.

-

-

Swelling Ratio: The swelling behavior of the resin in different solvents is an indication of the degree of cross-linking. It is determined by measuring the volume or weight of the resin in its dry and swollen states.

| Parameter | Method | Expected Outcome |

| Chemical Structure | FTIR, NMR | Confirmation of the polymer backbone and successful quaternization. |

| Morphology | SEM | Spherical beads with a defined size distribution. |

| Ion Exchange Capacity | Titration | A quantitative measure of the resin's ability to exchange anions (e.g., 2-4 meq/g). |

| Swelling Ratio | Gravimetric or Volumetric | Lower swelling indicates a higher degree of cross-linking. |

Applications in Drug Development

Anion exchange resins synthesized from this compound can be explored for several applications in the pharmaceutical field:

-

Drug Delivery: Basic drugs can be loaded onto the resin, and their release can be controlled by the ionic environment of the gastrointestinal tract.[10][11]

-

Taste Masking: The bitter taste of certain drugs can be masked by forming a drug-resin complex.[10]

-

Purification: These resins can be used in chromatographic applications to purify proteins, peptides, and other biomolecules that carry a net negative charge at a given pH.

Conclusion

The synthesis of anion exchange resins from this compound offers a versatile platform for creating materials with tailored properties for various applications. By carefully controlling the polymerization and quaternization conditions, researchers can fine-tune the ion exchange capacity, cross-link density, and particle morphology to meet the specific demands of their application, from drug delivery to bioseparations. The protocols and characterization methods outlined in this document provide a solid foundation for the development and evaluation of these promising materials.

References

-

Marsh, S. C. (1990). Evaluation of a New, Macroporous Polyvinylpyridine Resin for Processing Plutonium Using Nitrate Anion Exchange. Los Alamos National Lab., NM (USA). [Link]

-

Chowdhury, P., & Mondal, P. (2013). Synthesis of Quaternized poly(4-Vinyl Pyridine) and the Study of its Ion Exchange Property. Separation Science and Technology, 48(7), 976-984. [Link]

- Reilly, J. L., & Tice, R. L. (2000). U.S. Patent No. 6,011,096. Washington, DC: U.S.

-

Arichi, S., Mitsuta, S., Sakamoto, N., & Murata, H. (1969). Studies of Poly-2-vinylpyridine. I. Suspension Polymerization and Molecular Weight Distribution. Bulletin of the Chemical Society of Japan, 42(12), 3491-3496. [Link]

-

Wikipedia contributors. (2023). Suspension polymerization. In Wikipedia, The Free Encyclopedia. [Link]

- Fuji, K., & Shiozaki, H. (1976). U.S. Patent No. 3,947,526. Washington, DC: U.S.

-

Sonmez, H. B., & Bicak, N. (2002). Quaternization of poly(4-vinyl pyridine) beads with 2-chloroacetamide for selective mercury extraction. Reactive and Functional Polymers, 51(1), 55-60. [Link]

-

Guzmán-López, O., et al. (2021). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 13(24), 4359. [Link]

- Smith, B. F., & Jarvinen, G. D. (1997). U.S. Patent No. 5,670,550. Washington, DC: U.S.

-

Manouras, T., et al. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Polymers, 14(4), 804. [Link]

-

Brooks, B. W. (2005). Suspension polymerization processes. Chemical Engineering & Technology, 28(8), 867-874. [Link]

-

Statsov, P. A., et al. (2017). Novel polymer-based anion-exchangers with covalently-bonded functional layers of quaternized polyethyleneimine for ion chromatography. Journal of Chromatography A, 1501, 99-107. [Link]

-